molecular formula C10H9N3O3 B6241069 3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]propanoic acid CAS No. 933685-27-9

3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]propanoic acid

Katalognummer: B6241069
CAS-Nummer: 933685-27-9
Molekulargewicht: 219.20 g/mol
InChI-Schlüssel: KUYOHZIIDVEMPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]propanoic acid is a heterocyclic compound that features a pyridine ring and an oxadiazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both pyridine and oxadiazole rings imparts unique chemical and biological properties to the molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]propanoic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of pyridine-4-carboxylic acid hydrazide with a suitable carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions: 3-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

3-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]propanoic acid involves its interaction with specific molecular targets. The oxadiazole ring can form hydrogen bonds and π-π interactions with biological targets, while the pyridine ring can coordinate with metal ions or participate in aromatic stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

    1,3,4-Oxadiazole Derivatives: Compounds such as 1-[2-(2-chlorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl]-3-(pyridin-2-yl)prop-2-en-1-one.

    Pyridine Derivatives: Compounds like 3-pyridinepropionic acid.

Comparison: 3-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]propanoic acid is unique due to the combination of the pyridine and oxadiazole rings, which provides a distinct set of chemical and biological properties. Compared to other 1,3,4-oxadiazole derivatives, it may exhibit enhanced stability and specific interactions with biological targets. Its dual functionality makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

933685-27-9

Molekularformel

C10H9N3O3

Molekulargewicht

219.20 g/mol

IUPAC-Name

3-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)propanoic acid

InChI

InChI=1S/C10H9N3O3/c14-9(15)2-1-8-12-13-10(16-8)7-3-5-11-6-4-7/h3-6H,1-2H2,(H,14,15)

InChI-Schlüssel

KUYOHZIIDVEMPX-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=CC=C1C2=NN=C(O2)CCC(=O)O

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.